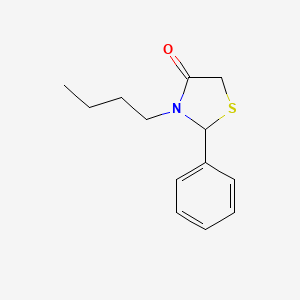
4-Thiazolidinone, 3-butyl-2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Thiazolidinone, 3-butyl-2-phenyl- is a heterocyclic organic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 4-Thiazolidinone, 3-butyl-2-phenyl- consists of a five-membered ring containing sulfur and nitrogen atoms, with a butyl group at the third position and a phenyl group at the second position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3-butyl-2-phenyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of a substituted aniline with thioglycolic acid in the presence of a catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidinone ring.
Example Reaction:
Step 1: Condensation of substituted aniline with thioglycolic acid.
Step 2: Cyclization of the intermediate Schiff base to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of 4-Thiazolidinone, 3-butyl-2-phenyl- may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and solvent-free conditions to improve yield and reduce environmental impact.
化学反応の分析
Types of Reactions
4-Thiazolidinone, 3-butyl-2-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions at the phenyl ring or the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted thiazolidinones.
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: Exhibits activity against various bacterial and fungal strains.
Antioxidant Properties: Scavenges free radicals and reduces oxidative stress.
Medicine
Anti-inflammatory: Reduces inflammation in various models.
Anticancer: Shows potential in inhibiting the growth of cancer cells.
Industry
Dye Manufacturing: Used as an intermediate in the production of dyes.
Agriculture: Potential use as a pesticide or herbicide.
作用機序
The mechanism of action of 4-Thiazolidinone, 3-butyl-2-phenyl- involves its interaction with various molecular targets:
Enzyme Inhibition: Inhibits enzymes involved in inflammation and cancer cell proliferation.
Receptor Binding: Binds to specific receptors on microbial cells, leading to their death.
Antioxidant Activity: Neutralizes free radicals by donating electrons.
類似化合物との比較
4-Thiazolidinone, 3-butyl-2-phenyl- can be compared with other thiazolidinone derivatives:
2-Phenyl-4-thiazolidinone: Similar structure but different substitution pattern, leading to varied biological activities.
3-Butyl-2-thioxo-4-thiazolidinone: Contains a thioxo group, which imparts different chemical reactivity and biological properties.
2,4-Thiazolidinedione: Lacks the phenyl and butyl groups, used primarily in diabetes treatment.
Conclusion
4-Thiazolidinone, 3-butyl-2-phenyl- is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in diverse chemical reactions and exhibit a wide range of biological activities. Further research into its properties and applications could lead to the development of new therapeutic agents and industrial products.
特性
CAS番号 |
65655-82-5 |
|---|---|
分子式 |
C13H17NOS |
分子量 |
235.35 g/mol |
IUPAC名 |
3-butyl-2-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H17NOS/c1-2-3-9-14-12(15)10-16-13(14)11-7-5-4-6-8-11/h4-8,13H,2-3,9-10H2,1H3 |
InChIキー |
FDFGDMUSNACTAQ-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(SCC1=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


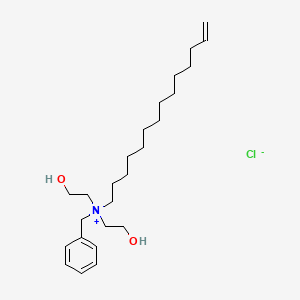
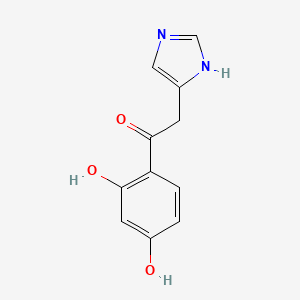
![Diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate](/img/structure/B14472481.png)
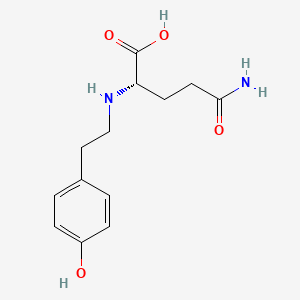
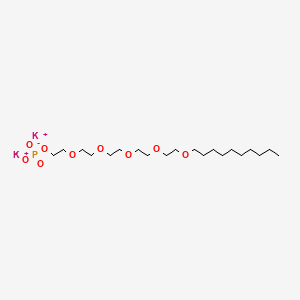

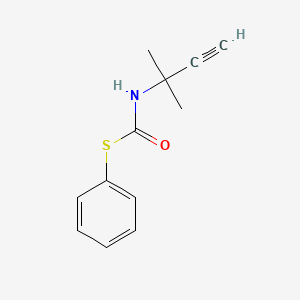
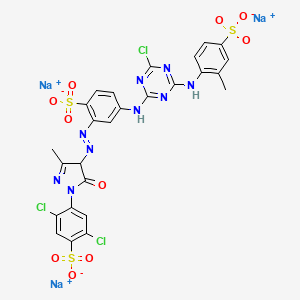
![N,N''-(Methylenedi-4,1-phenylene)bis[N'-tridecylurea]](/img/structure/B14472526.png)
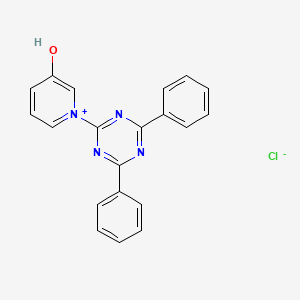

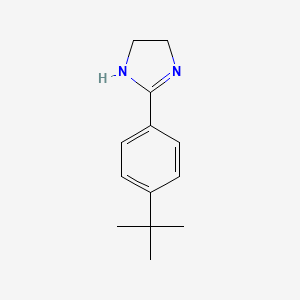
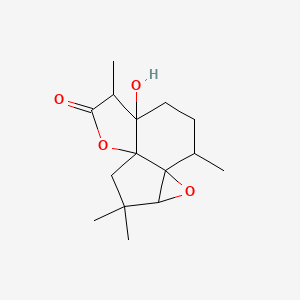
![(E)-Bis[4-(dimethoxymethyl)phenyl]diazene](/img/structure/B14472568.png)
